Inhibidor de IRAK-1-4 I

Descripción general

Descripción

IRAK-1/4 Inhibitors are potent inhibitors of interleukin-1 receptor-associated kinases 1 and 4 (IRAK 1/4) . They are important mediators in signal transduction of TIR family members . This regulation protects against the development of cancers and other diseases . IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines .

Chemical Reactions Analysis

Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples resulted in incomplete suppression of LSPCs and a corresponding activation of innate immune pathways . IRAK4 inhibitors—such as CA4948 (emavusertib)—and proteolysis targeting chimeric small molecule degraders are being assessed in preclinical studies and clinical trials for hematologic malignancies, including lymphoma, MDS, and AML .

Physical and Chemical Properties Analysis

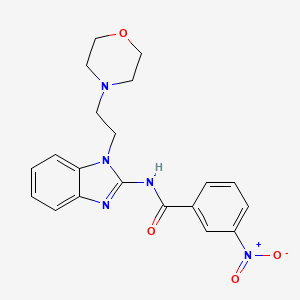

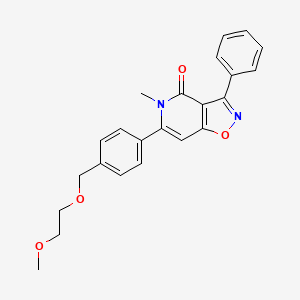

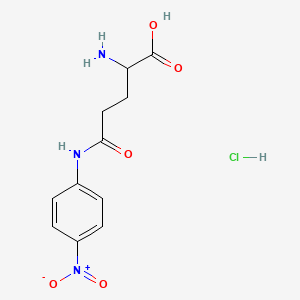

IRAK-1/4 Inhibitor I is a novel benzimidazole that is a potent inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK 1/4). IC50 values were 300 nM and 200 nM for IRAK-1 and -4, respectively, and >10,000 nM for a panel of 27 other kinases tested . The molecular weight of IRAK-1/4 Inhibitor I is 395.41 .

Aplicaciones Científicas De Investigación

Tratamiento de malignidades mieloides

Los inhibidores de IRAK-1/4 se han utilizado en ensayos clínicos para síndromes mielodisplásicos (MDS) y leucemia mieloide aguda (AML). Los inhibidores han mostrado resultados prometedores, pero las respuestas generales siguen siendo modestas. La investigación ha encontrado que IRAK1 contribuye a la resistencia a los inhibidores selectivos de IRAK4 en MDS/AML .

Superar la resistencia a los inhibidores de IRAK4

Los estudios han demostrado que IRAK1 puede compensar la inhibición de IRAK4, lo que lleva a la resistencia a los inhibidores de IRAK4. Esto ha llevado a la exploración de inhibidores duales de IRAK1/4 como una estrategia para superar esta resistencia y lograr una respuesta clínica óptima en MDS/AML .

Mejora de la eficacia quimioterapéutica en T-ALL

Se ha encontrado que el bloqueo de IRAK1/4 disminuye la supervivencia de las células T-ALL y aumenta la sensibilidad a la quimioterapia mediante la desestabilización de la proteína antiapoptótica leucemia celular mieloide 1 (MCL1) .

Tratamiento de varios cánceres

La inhibición de IRAK-4 se ha estudiado en el tratamiento de una variedad de cánceres, incluido el melanoma, la leucemia linfocítica crónica, la macroglobulinemia de Waldenstrom y la activada .

Abordar los trastornos autoinmunitarios y la neurodegeneración

La inhibición de IRAK-4 ha llamado la atención en los últimos años para abordar indicaciones que van desde la oncología hasta los trastornos autoinmunitarios y la neurodegeneración .

Mecanismo De Acción

Target of Action

IRAK-1-4 Inhibitor I, also known as IRAK-1/4 Inhibitor, primarily targets the Interleukin receptor-associated kinase (IRAK) proteins . These proteins are pivotal in interleukin-1 and Toll-like receptor-mediated signaling pathways . They play essential roles in innate immunity and inflammation . IRAK1 is involved in a wide range of diseases such as dry eye, which highlights its potential as a therapeutic target under various conditions .

Biochemical Pathways

IRAK proteins are primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These pathways are crucial for regulating innate immunity and inflammation . Upon activation, the intracellular domains of Toll/interleukin-1 receptors within TLR dimers trigger the formation of a multiprotein signaling complex known as the myddosome, which includes MyD88 and members of the IRAK family . Following the binding of the ligand to IL-1R or TLRs, IRAK undergoes phosphorylation, leading to its dissociation from the receptor complex and its association with tumor necrosis factor (TNF) receptor-activated factor 6 (TRAF6) .

Result of Action

Inhibition of IRAK1/4 suppresses T-ALL progression and increases sensitivity to chemotherapy . IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 . In human AML cell lines and patient samples, the dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .

Safety and Hazards

Direcciones Futuras

The promising but limited responses to IRAK4 inhibitors in MDS and AML clinical trials are due to functional complementation and compensation by its paralog, IRAK1 . Their findings indicate that cotargeting IRAK1 and IRAK4 is required to fully suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This implies that dual IRAK1/4 inhibition provides a more effective therapeutic approach for hematologic malignancies than targeting either molecule alone .

Análisis Bioquímico

Biochemical Properties

IRAK-1-4 Inhibitor I plays a significant role in biochemical reactions. It interacts with IRAK proteins, which are a class of serine/threonine kinases that act as primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These interactions are crucial for regulating innate immunity and inflammation .

Cellular Effects

IRAK-1-4 Inhibitor I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the signaling through TLR2 and IL-1R .

Propiedades

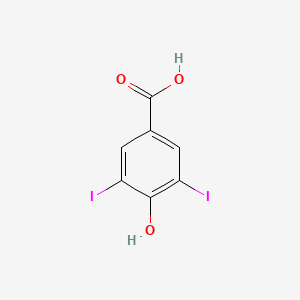

IUPAC Name |

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFYQHZJIIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475143 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-47-4 | |

| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Irak-1/4 inhibitor I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

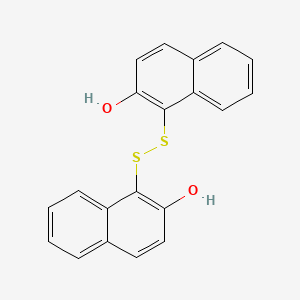

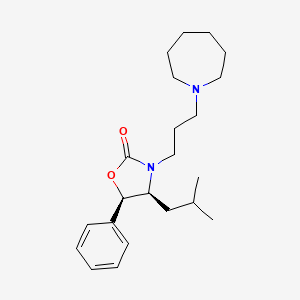

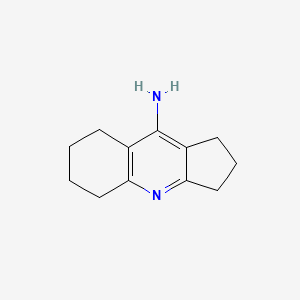

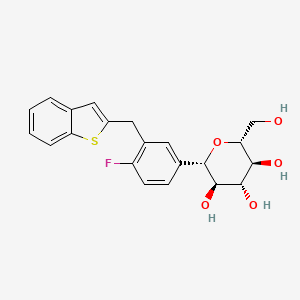

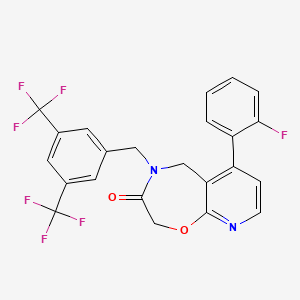

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

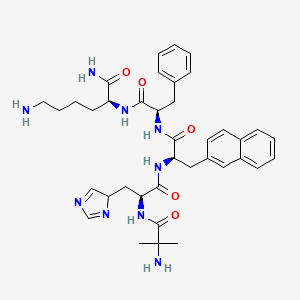

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1672101.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)